Cas no 89-98-5 (2-Chlorobenzaldehyde)

2-Chlorobenzaldehyde (CAS 89-98-5) is an aromatic aldehyde featuring a chlorine substituent at the ortho position of the benzene ring. This compound is a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes. Its electron-withdrawing chlorine group enhances reactivity in electrophilic substitution and condensation reactions, making it valuable for constructing complex molecular frameworks. The compound exhibits moderate solubility in organic solvents and stability under standard conditions, facilitating handling and storage. Its distinct chemical properties enable precise functionalization, contributing to its utility in fine chemical manufacturing and research applications. Proper safety measures should be observed due to its potential irritant properties.
2-Chlorobenzaldehyde structure
2-Chlorobenzaldehyde structure
Product Name:2-Chlorobenzaldehyde
CAS No:89-98-5
MF:C7H5ClO
MW:140.567001104355
MDL:MFCD00003304
CID:34539
PubChem ID:6996
Update Time:2025-07-31

2-Chlorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Chlorobenzaldehyde
    • OCBA
    • 2 chloro benzaldehyde
    • O-chlorobenzenecarboxyaldehyde
    • ortho-chlorobenzaldehyde
    • OCAD
    • O-CHLOROBENZALDEHYDE
    • m-Iodotoluene
    • 2-Chlorobenzophenone
    • 2-Chlorbenzaldehyd
    • 2-chloro-benzaldehyde
    • 2-CHLOROBENZALDEHYDE (1 LT )
    • 2-CHLOROBENZALDEHYDE FOR PHARMA SYNTHESIS
    • 2-Clorobenzaldeide
    • 3-Chlorobenzophenone
    • 4-Chlorobenzophenone
    • -Chlorobenzaldehyde
    • m-Chlorobenzophenone
    • O CHLOROBENZALDEHYDE
    • o-Chlor-benzaldehyd
    • o-chloro-benzaldehyd
    • o-chloro-benzaldehyde
    • O-CHLOROBENZALDEHYDE( OCBA)
    • o-Chlorobenzophenone
    • o-Chloroformylbenzene
    • ORTHOCHLOROBENZALDEHYDE
    • p-Chlorobenzophenone
    • Standard for GC
    • USAF m-7
    • Chlorobenzaldehyde
    • Benzaldehyde, 2-chloro-
    • Benzaldehyde, o-chloro-
    • o-Chloorbenzaldehyde
    • 2-Chloorbenzaldehyde
    • o-Chlorobenzenecarboxaldehyde
    • 2-chloro benzaldehyde
    • 2-Chlorbenzaldehyd [German]
    • o-Chloorbenzaldehyde [Dutch]
    • 2-Chloorbenzaldehyde [Dutch]
    • 2-Clorobenzaldeide [Italian]
    • QHR24X1LXK
    • BENZALDEHYDE,CHLORO
    • CS-W003973
    • o-chlorobezaldehyde
    • NSC 15347
    • (2-chloro)benzaldehye
    • W-100351
    • Benzaldehyde, chloro-
    • D77644
    • NCGC00091218-02
    • SMR001216556
    • 2-chlorobezaldehyde
    • 2-Chlorobenzaldehyde, purum, dist., >=98.0% (GC)
    • LS-1903
    • AI3-04254
    • CCRIS 5991
    • (2-chloro) benzaldehyde
    • NSC15347
    • EINECS 201-956-3
    • 2-chlorobenzenaldehyde
    • MLS001056242
    • (2-chloro)benzaldehyde
    • 89-98-5
    • DTXCID204764
    • FT-0658390
    • AMY39073
    • NSC 174140
    • MFCD00003304
    • AKOS000119188
    • 35913-09-8
    • CHEMBL1547989
    • UNII-QHR24X1LXK
    • FT-0611908
    • CAS-89-98-5
    • WLN: VHR BG
    • EN300-19123
    • HSDB 2727
    • InChI=1/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5
    • Q2195231
    • Tox21_200373
    • EC 201-956-3
    • 2- chlorobenzaldehyde
    • FT-0611909
    • NSC-15347
    • Benzaldehyde, chloro- (9CI)
    • Z104472866
    • STR00143
    • 2-Chlorobenzaldehyde, 99%
    • STL146016
    • NCGC00257927-01
    • SCHEMBL97422
    • F2190-0599
    • DTXSID5024764
    • CHLOROBENZALDEHYDE, O-
    • 6-chlorobenzaldehyde
    • BENZALDEHYDE,CHLORO-
    • NCGC00091218-01
    • 2-Chlorobenzaldehyde (ACI)
    • Benzaldehyde, o-chloro- (8CI)
    • 2-Chlorobenzoic aldehyde
    • 2-Chlorophenylcarboxaldehyde
    • 2-Chlorobenzaldehyde,98%
    • DS-006490
    • NS00009019
    • DB-303226
    • MDL: MFCD00003304
    • Inchi: 1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H
    • InChI Key: FPYUJUBAXZAQNL-UHFFFAOYSA-N
    • SMILES: O=CC1C(Cl)=CC=CC=1
    • BRN: 385877

Computed Properties

  • Exact Mass: 140.00300
  • Monoisotopic Mass: 140.003
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Colorless needle like crystals or colorless or light yellow oily liquid with benzaldehyde odor
  • Density: 1.248 g/mL at 25 °C(lit.)
  • Melting Point: 9-11 °C (lit.)
  • Boiling Point: 212°C(lit.)
  • Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
  • Refractive Index: n20/D 1.566(lit.)
  • PH: 2.9 (H2O)(saturated aqueous solution)
  • Solubility: 1.8g/l
  • Water Partition Coefficient: 0.1-0.5 g/100 mL at 24 ºC
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, strong bases, iron, strong reducing agents. Moisture and light-sensitive.
  • PSA: 17.07000
  • LogP: 2.15250
  • Vapor Pressure: 1.27 mmHg ( 50 °C)
  • Sensitiveness: Air Sensitive
  • Solubility: It can be dissolved in alcohol, ether, acetone and benzene organic solvents, and slightly soluble in water.

2-Chlorobenzaldehyde Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3265 8/PG 3
  • WGK Germany:1
  • Hazard Category Code: 34
  • Safety Instruction: S26-S45
  • FLUKA BRAND F CODES:8-9-23
  • RTECS:CU5075000
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:II
  • TSCA:Yes
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R34
  • Storage Condition:Low temperature ventilation and drying in warehouse

2-Chlorobenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2924299035

    Overview:

    2924299035 Chlorpyrifos methyl\Cyhalon\O-amides, etc. [including chlorotoluron\Chloranilin\Methyl fluor from wheat straw\Wheat straw isopropyl fluoride].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    2924299035 2-chlorobenzaldehyde.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

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2-Chlorobenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: ABTS ,  Laccase Solvents: Toluene ,  1,4-Dioxane ,  Water ;  1 - 2 h, pH 4.5, rt
Reference
Synthetic applications of purified laccase from Pleurotus sajor caju MTCC-141
Chaurasia, Pankaj Kumar; Bharati, Shashi Lata; Singh, Sunil Kumar; Yadava, Sudha, Russian Journal of General Chemistry, 2015, 85(1), 173-175

Production Method 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempo ,  Cupric nitrate ,  Hydrogen bromide Solvents: Water ;  5 h, rt → reflux
Reference
Study on the aerobic oxidation of aromatic alcohols to carbonyl compounds in water
Xu, Wei; Zhang, Man; Li, Jing-hua, Zhejiang Gongye Daxue Xuebao, 2013, 41(1), 65-67

Production Method 3

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  tert-Butyl peroxide Catalysts: Molybdenum hexacarbonyl (reaction products with aminopyridine-modified multiwall carbon nanotubes as support) Solvents: Carbon tetrachloride ;  50 min, reflux
Reference
Efficient oxidation of alcohols with tert-butyl hydroperoxide catalyzed by Mo(CO)6 supported on multiwall carbon nanotubes
Araghi, Mehdi; Ghorbani, Azam; Yeganeh, Faten Eshrati, Comptes Rendus Chimie, 2013, 16(2), 109-113

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 4-Fluoro-N-(1H-pyrrol-2-ylmethylene)benzenamine ,  Copper sulfate Solvents: Water ;  30 min, 80 °C; 80 °C → rt
1.2 Reagents: Hydrogen peroxide Catalysts: Tempo Solvents: Water ;  1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Copper catalyzed oxidation of benzylic alcohols in water with H2O2
Ahmad, Jahir Uddin; Raeisaenen, Minna T.; Leskelae, Markku; Repo, Timo, Applied Catalysis, 2012, 411, 411-412

Production Method 5

Reaction Conditions
1.1 Reagents: Nitrogen dioxide ;  60 min, 0.6 bar, 25 °C
Reference
Oxidative deprotection of benzylic silyl ethers to their corresponding carbonyl compounds using nitrogen dioxide gas
Javaheri, Mehdi; Naimi-Jamal, M. Reza; Dekamin, Mohammad G., International Electronic Conference on Synthetic Organic Chemistry, 2009, ,

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempo ,  Chitosan, N-[4,6-bis[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl] (functionalized iron nanoparticles, copper omplexes) Solvents: Acetonitrile ;  2.45 h, 80 °C
Reference
Copper(II)-Ethanolamine Triazine Complex on Chitosan-Functionalized Nanomaghemite for Catalytic Aerobic Oxidation of Benzylic Alcohols
Hasanpour, Benyamin; Jafarpour, Maasoumeh; Feizpour, Fahimeh; Rezaeifard, Abdolreza, Catalysis Letters, 2021, 151(1), 45-55

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Zinc oxide (ZnO) ,  Graphene (oxide) Solvents: Toluene ;  16 min, 100 °C
Reference
Efficient aerial oxidation of different types of alcohols using ZnO nanoparticle-MnCO3-graphene oxide composites
Adil, Syed Farooq ; Assal, Mohamed E.; Shaik, Mohammed Rafi ; Kuniyil, Mufsir ; Hashmi, Azhar; et al, Applied Organometallic Chemistry, 2020, 34(8),

Production Method 8

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 6 h, 120 °C
Reference
N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols
Leng, Yan; Li, Jingjing; Zhang, Chenjun; Jiang, Pingping; Li, Yue; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(33), 17580-17588

Production Method 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese carbonate ,  Zinc oxide (ZnO) Solvents: Toluene ;  7 min, 100 °C
Reference
Synthesis and comparative catalytic study of zinc oxide (ZnOx) nanoparticles promoted MnCO3, MnO2 and Mn2O3 for selective oxidation of benzylic alcohols using molecular oxygen
Adil, Syed F.; Assal, Mohamed E.; Kuniyil, Mufsir; Khan, Mujeeb; Shaik, Mohammed Rafi; et al, Materials Express, 2017, 7(2), 79-92

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylsilane ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Catalysts: 1,3,5-Trimethoxybenzene ,  Stereoisomer of tricarbonyl[chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclo… Solvents: Dichloromethane ;  0.5 h, 25 °C
1.2 Reagents: Water ;  0.5 h, 25 °C
Reference
Selective hydrosilylation of esters to aldehydes catalyzed by iridium(III) metallacycles through trapping of transient silyl cations
Corre, Yann; Rysak, Vincent; Capet, Frederic; Djukic, Jean-Pierre; Agbossou-Niedercorn, Francine; et al, Chemistry - A European Journal, 2016, 22(39), 14036-14041

Production Method 11

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Catalysts: α-Cyclodextrin Solvents: Water ,  Water-d2 ;  0.5 h, 60 °C
Reference
Environmentally friendly procedure for the aqueous oxidation of benzyl alcohols to aldehydes with dibromodimethylhydantoin (DBDMH) and cyclodextrin: Scope and mechanistic insights
Chaudhuri, Sauradip; Zaki, Hossam; Levine, Mindy, Synthetic Communications, 2016, 46(7), 636-644

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdate(4-), pentadecakis(acetato)tetrapentacontadictaoxotriacontaferratedohep… Solvents: Water ;  70 min, 45 °C
Reference
Green oxidation of alcohols in water by a polyoxometalate nano capsule as catalyst
Nikbakht, Elham; Yadollahi, Bahram; Farsani, Mostafa Riahi, Inorganic Chemistry Communications, 2015, 55, 135-138

Production Method 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Galactose oxidase ,  Xanthine dehydrogenase Solvents: Acetonitrile ,  Water ;  16 h, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Catalytic bio-chemo and bio-bio tandem oxidation reactions for amide and carboxylic acid synthesis
Bechi, Beatrice; Herter, Susanne; McKenna, Shane; Riley, Christopher; Leimkuhler, Silke; et al, Green Chemistry, 2014, 16(10), 4524-4529

Production Method 14

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cerium chromium oxide (CeCrO3) Solvents: Dimethyl sulfoxide ,  Water ;  5 min; 6.5 h, 90 °C
Reference
Oxidation of benzylic alcohols to carbonyls using tert-butyl hydroperoxide over pure phase nanocrystalline CeCrO3
Burange, Anand S.; Jayaram, Radha V.; Shukla, Rakesh; Tyagi, Avesh K., Catalysis Communications, 2013, 40, 27-31

Production Method 15

Reaction Conditions
1.1 Reagents: Nitrogen dioxide ;  60 min, 0.6 bar, rt
Reference
Gaseous nitrogen dioxide for sustainable oxidative deprotection of trimethylsilyl ethers
Javaheri, Mehdi; Naimi-Jamal, M. Reza; Dekamin, Mohammad G.; Kaupp, Gerd, Phosphorus, 2012, 187(1), 142-148

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Isobutyraldehyde ,  Copper tetraphenylporphyrin Solvents: o-Xylene ;  60 °C
Reference
Oxidation of benzyl alcohols to the corresponding carbonyl compounds catalyzed by copper (II) meso-tetra phenyl porphyrin as cytochrome P-450 model reaction
Rahimi, Rahmatolah; Gholamrezapor, Ensieh; Naimi-jamal, Mohammad Reza, Inorganic Chemistry Communications, 2011, 14(10), 1561-1568

Production Method 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Hydrochloric acid ,  Nitrogen dioxide (reaction products with polyethylene glycol) ,  4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl Solvents: 1,2-Dichloroethane ,  Water ;  24 h, 1 atm, 40 °C
Reference
A 4-MeO-TEMPO, PEG-NO2 and HCl catalytic system for highly efficient aerobic oxidation of alcohols
Tao, Jianwei; Lu, Qiongqiong; Chu, Changhu; Liu, Renhua; Liang, Xinmiao, Synthesis, 2010, (23), 3974-3976

Production Method 18

Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 2,4,6-trimethylpyridi… Solvents: Acetonitrile ;  100 min, reflux; reflux → rt; rt
Reference
2,4,6-trimethylpyridinium chlorochromate (TMPCC) as an efficient and novel oxidizing agent for the chemoselective oxidation of alcohols to the corresponding carbonyl compounds.
Shiri, Lotfi; Ghorbani-Choghamarani, Arash, Journal of the Chilean Chemical Society, 2009, 54(2), 191-193

Production Method 19

Reaction Conditions
1.1 Reagents: Nitrogen dioxide ,  Nitrogen oxide (N2O4) ;  60 min, 0.6 bar, 25 °C
Reference
Sustainable synthesis of aldehydes, ketones or acids from neat alcohols using nitrogen dioxide gas, and related reactions
Naimi-Jamal, M. Reza; Hamzeali, Hamideh; Mokhtari, Javad; Boy, Jurgen; Kaupp, Gerd, ChemSusChem, 2009, 2(1), 83-88

2-Chlorobenzaldehyde Raw materials

2-Chlorobenzaldehyde Preparation Products

2-Chlorobenzaldehyde Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:89-98-5)2-Chlorobenzaldehyde
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2-Chlorobenzaldehyde Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2-Chlorobenzaldehyde

2-Chlorobenzaldehyde: A Comprehensive Overview

2-Chlorobenzaldehyde (CAS No. 89-98-5) is an aromatic aldehyde with the chemical formula C7H5ClO. It is a versatile compound widely used in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. This article provides an in-depth analysis of its properties, applications, and recent advancements in its synthesis and utilization.

The molecular structure of 2-chlorobenzaldehyde consists of a benzene ring substituted with a chlorine atom at the second position and an aldehyde group at the first position. This arrangement imparts unique electronic properties to the molecule, making it highly reactive in various chemical reactions. The compound exists as a crystalline solid at room temperature and has a melting point of approximately 46°C. Its boiling point is around 170°C, and it is sparingly soluble in water but readily soluble in organic solvents such as ethanol and dichloromethane.

2-Chlorobenzaldehyde is extensively employed as an intermediate in the synthesis of pharmaceutical agents. For instance, it serves as a key precursor in the production of antifungal and anticancer drugs. Recent studies have highlighted its potential in the development of novel therapeutic agents targeting specific molecular pathways. Researchers have explored its role in the synthesis of heterocyclic compounds, which are crucial for drug discovery due to their diverse biological activities.

In the agrochemical sector, 2-chlorobenzaldehyde is utilized in the production of pesticides and herbicides. Its ability to undergo nucleophilic addition reactions makes it valuable for synthesizing bioactive compounds with enhanced efficacy against pests and weeds. Recent advancements in green chemistry have led to the development of more sustainable methods for its synthesis, reducing environmental impact while maintaining high yields.

The synthesis of 2-chlorobenzaldehyde traditionally involves the chlorination of benzaldehyde using thionyl chloride or other chlorinating agents. However, recent research has focused on improving this process through catalytic methods that enhance reaction efficiency and selectivity. For example, the use of transition metal catalysts has been shown to significantly accelerate the reaction while minimizing byproduct formation.

From an environmental perspective, understanding the fate and transport of 2-chlorobenzaldehyde in natural systems is critical for assessing its ecological impact. Studies have demonstrated that it undergoes rapid degradation under sunlight exposure, reducing its persistence in aquatic environments. Additionally, biodegradation studies have revealed that certain microbial strains can metabolize this compound efficiently, further mitigating its environmental footprint.

In conclusion, 2-chlorobenzaldehyde (CAS No. 89-98-5) remains a vital compound with diverse applications across multiple industries. Its unique chemical properties make it an invaluable building block for synthesizing advanced materials and pharmaceuticals. As research continues to uncover new methods for its production and application, 2-chlorobenzaldehyde will undoubtedly play an even more significant role in driving innovation across various scientific disciplines.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:89-98-5)2-Chlorobenzaldehyde
sfd21438
Purity:99.9%
Quantity:200kg
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:89-98-5)
SFD1045
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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